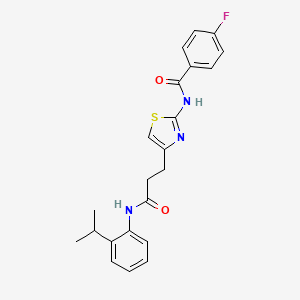![molecular formula C24H18N2O3S B2357064 7-((5-(4-イソプロピルフェニル)チエノ[2,3-d]ピリミジン-4-イル)オキシ)-2H-クロメン-2-オン CAS No. 670270-82-3](/img/structure/B2357064.png)
7-((5-(4-イソプロピルフェニル)チエノ[2,3-d]ピリミジン-4-イル)オキシ)-2H-クロメン-2-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 7-((5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-2H-chromen-2-one is a complex organic molecule that belongs to the class of thienopyrimidine derivatives
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, the compound is studied for its potential as an antimicrobial agent. It has shown activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains .
Medicine
In medicinal chemistry, the compound is investigated for its potential as a drug candidate. Its ability to inhibit specific enzymes and pathways makes it a promising candidate for the treatment of various diseases .
Industry
In the industrial sector, the compound can be used in the development of new materials with unique properties, such as enhanced conductivity or stability .
作用機序
Target of Action
The primary target of this compound is the tRNA (Guanine37-N1)-methyltransferase (TrmD) . TrmD is an enzyme that plays a crucial role in bacterial resistance, making it an attractive target for the development of new antibacterial agents .
Mode of Action
The compound interacts with its target, TrmD, by inhibiting its function . This inhibition disrupts the normal functioning of the bacteria, leading to its eventual death . The compound’s high affinity to TrmD was confirmed through molecular docking studies .
Biochemical Pathways
The compound affects the biochemical pathway involving the methylation of tRNA, a process crucial for protein synthesis in bacteria . By inhibiting TrmD, the compound disrupts this pathway, leading to impaired protein synthesis and bacterial growth .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth. It achieves this by disrupting protein synthesis through the inhibition of TrmD . This leads to the death of the bacteria, demonstrating the compound’s potential as an antibacterial agent .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the expression levels of TrmD can affect the compound’s efficacy. It was observed that the compound was less potent against a strain of Mycobacterium tuberculosis that had higher expression of the Cyt-bd-encoding genes . Therefore, the compound’s action, efficacy, and stability can be influenced by the genetic makeup of the bacteria, the presence of other compounds, and the physical conditions of the environment.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-((5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-2H-chromen-2-one typically involves the following steps:
Formation of Thienopyrimidine Core: The thienopyrimidine core can be synthesized by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate.
Coupling with Chromenone: The thienopyrimidine derivative is then coupled with a chromenone moiety through an ether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.
化学反応の分析
Types of Reactions
The compound 7-((5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The chromenone moiety can be oxidized to form quinone derivatives.
Reduction: The thienopyrimidine core can be reduced under mild conditions to form dihydro derivatives.
Substitution: The isopropylphenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
類似化合物との比較
Similar Compounds
- N-(3-((5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)acetamide
- 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidine
- 2-((4-(5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)-1-piperazinyl)methyl)-6-substituted phenol derivatives
Uniqueness
The uniqueness of 7-((5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-2H-chromen-2-one lies in its combined thienopyrimidine and chromenone structure, which imparts distinct biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .
特性
IUPAC Name |
7-[5-(4-propan-2-ylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxychromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O3S/c1-14(2)15-3-5-16(6-4-15)19-12-30-24-22(19)23(25-13-26-24)28-18-9-7-17-8-10-21(27)29-20(17)11-18/h3-14H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXWXCWQRZYSQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)OC4=CC5=C(C=C4)C=CC(=O)O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2356986.png)


![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2356994.png)
![7-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2356995.png)




![5-bromo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-2-carboxamide](/img/structure/B2357001.png)

